Qubit Performance: Ammonium Fluoride vs. BOE
Ammonium fluoride etch process demonstrates a statistically significant improvement in superconducting qubit performance compared to a standard buffered oxide etch (BOE) process. Specifically, median T₁ (qubit coherence time) is improved by approximately 22% (p = 0.002), and the TLS-induced loss tangent is reduced by approximately 33% [1][2].
| Evidence Dimension | Superconducting Qubit Coherence Time (T₁) and Two-Level System (TLS) Losses |
|---|---|
| Target Compound Data | ~22% improvement in median T₁; ~33% reduction in TLS-induced loss tangent |
| Comparator Or Baseline | Standard Buffered Oxide Etch (BOE) process |
| Quantified Difference | T₁: +22% (p=0.002); Loss Tangent: -33% |
| Conditions | Josephson junction-substrate and substrate-air interface treatment on superconducting qubit devices. |
Why This Matters
This performance advantage directly translates to higher-fidelity quantum computing operations, making ammonium fluoride etch a critical procurement choice for quantum device fabrication.
- [1] Kopas, C. J., et al. (2024). Enhanced superconducting qubit performance through ammonium fluoride etch. Materials for Quantum Technology, 4(4), 045101. View Source
- [2] arXivLens. (2024). Enhanced Superconducting Qubit Performance Through Ammonium Fluoride Etch. Summary. View Source
